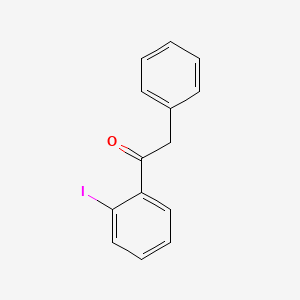

2'-Iodo-2-phenylacetophenone

Description

2'-Iodo-2-phenylacetophenone (CAS 430429-42-8) is a substituted acetophenone derivative featuring an iodine atom at the 2'-position and a phenyl group at the 2-position of the acetophenone scaffold. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Key properties inferred from related compounds include:

Properties

IUPAC Name |

1-(2-iodophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPSGRKMOFIPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452788 | |

| Record name | 2'-IODO-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430429-42-8 | |

| Record name | 2'-IODO-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Iodo-2-phenylacetophenone typically involves the iodination of 2-phenylacetophenone. One common method is the Kornblum oxidation, which uses iodine and dimethyl sulfoxide (DMSO) to introduce the iodine atom at the desired position . The reaction proceeds through the formation of an arylglyoxal intermediate, which is then converted to the final product.

Industrial Production Methods: Industrial production of 2’-Iodo-2-phenylacetophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Iodo-2-phenylacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form arylglyoxal derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like piperidine can be used in the presence of a base.

Oxidation: Iodine and DMSO are commonly used reagents.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Major Products:

Substitution: 2-cyclohexyl-1-phenylethanone.

Oxidation: Aryl glyoxal derivatives.

Reduction: Alcohol derivatives.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

2'-Iodo-2-phenylacetophenone is predominantly used as a photoinitiator in radical polymerization processes. Upon exposure to ultraviolet light, it undergoes photolytic cleavage, generating free radicals that initiate polymerization reactions. This property makes it essential in the production of various polymers and materials.

Reaction Mechanism:

The primary reaction can be represented as follows:These radicals can then react with monomers to initiate chain growth in polymerization processes.

Synthesis of Heterocyclic Compounds

The compound plays a significant role in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceuticals and natural products. The α-functionalization of acetophenones, including 2'-iodo-2-phenylacetophenone, has been shown to facilitate the creation of complex molecular structures.

Interaction Studies

Research has demonstrated that 2'-iodo-2-phenylacetophenone can effectively initiate polymerization when combined with various co-initiators, such as amines, under UV light conditions. Studies often focus on the kinetics of radical formation and polymerization efficiency.

Case Study 1: Photopolymerization Efficiency

A study examined the efficiency of 2'-iodo-2-phenylacetophenone as a photoinitiator in vinyl polymerization. The results indicated that when used with specific co-initiators, the compound significantly accelerated the polymerization rate compared to traditional initiators.

Case Study 2: Antimicrobial Activity

Preliminary research indicated that derivatives of 2'-iodo-2-phenylacetophenone exhibit antimicrobial properties against various bacterial strains. In vitro assays demonstrated effective inhibition against Bacillus subtilis and Mycobacterium smegmatis, suggesting potential applications in medical fields.

Mechanism of Action

The mechanism of action of 2’-Iodo-2-phenylacetophenone involves its reactivity due to the presence of the iodine atom and the carbonyl group. The iodine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions . These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Acetophenones

The table below compares 2'-Iodo-2-phenylacetophenone with halogenated and substituted acetophenones:

Key Differences and Trends

Substituent Effects: Iodo vs. Fluoro: Iodo groups (e.g., in 2'-Iodo-2-phenylacetophenone) enhance heavy atom effects and cross-coupling reactivity, whereas fluoro substituents (e.g., in 2'-Fluoro-4'-methoxyacetophenone) improve metabolic stability in drug design . Positional Isomerism: The 2'-iodo vs. 3'-iodo substitution (as in 2'- vs. 3'-Iodo-2-phenylacetophenone) alters steric hindrance and electronic distribution, impacting reaction pathways .

Physical Properties: Iodo derivatives generally exhibit higher molecular weights (~246–360 g/mol) compared to fluoro analogs (~154–340 g/mol) due to iodine’s larger atomic mass . Melting points for iodo derivatives (e.g., 2'-Iodoacetophenone: 139–140°C at 12 mmHg ) are typically higher than fluoro analogs, which often remain liquid at room temperature .

Applications: Pharmaceuticals: Fluorinated compounds (e.g., 2-(3-Fluorophenyl)-2'-iodoacetophenone) are prioritized in drug discovery for their bioavailability . Organic Synthesis: Iodo-substituted acetophenones are critical in Suzuki-Miyaura coupling reactions to build biaryl structures .

Research Findings and Industrial Relevance

- Synthetic Utility: 2'-Iodo-2-phenylacetophenone’s iodine atom serves as a leaving group in palladium-catalyzed reactions, enabling efficient aryl-aryl bond formation .

- Fluorinated Derivatives: Compounds like 2'-Fluoro-4'-methoxyacetophenone are used in liquid crystal displays (LCDs) due to their stability and polarizability .

Biological Activity

2'-Iodo-2-phenylacetophenone (CAS No. 430429-42-8) is a compound notable for its diverse biological activities, primarily as a photoinitiator in polymerization reactions and its potential therapeutic applications. This article explores the biochemical properties, cellular effects, mechanisms of action, and research applications of this compound, supported by relevant data and case studies.

2'-Iodo-2-phenylacetophenone is characterized by its molecular weight of 322.14 g/mol and its structure, which includes an iodine atom that enhances its reactivity. This reactivity facilitates its role as a photoinitiator in various chemical reactions, particularly in the synthesis of polymers and pharmaceuticals.

Cellular Effects

The compound exhibits significant effects on cellular processes, influencing pathways such as:

- Cell Signaling : It has been shown to impact the AKT signaling pathway, which is crucial for cell survival and proliferation.

- Gene Expression : 2'-Iodo-2-phenylacetophenone can alter gene expression by interacting with transcription factors.

- Metabolic Activity : It affects cellular metabolism by inhibiting certain enzymes involved in metabolic pathways, thereby altering metabolic flux.

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Cell Signaling | Influences AKT pathway for survival and proliferation |

| Gene Expression | Alters expression through transcription factor interaction |

| Metabolic Activity | Inhibits enzymes affecting metabolic pathways |

Molecular Mechanism

The molecular mechanism of action involves:

- Enzyme Interaction : The compound binds to various enzymes, leading to either inhibition or activation. For example, it interacts with cytochrome P450, facilitating its oxidation and subsequent metabolic reactions.

- Transport and Distribution : 2'-Iodo-2-phenylacetophenone is transported across cell membranes via specific transport proteins, influencing its localization within cells.

Temporal and Dosage Effects

Research indicates that the effects of 2'-Iodo-2-phenylacetophenone are time-dependent and dosage-dependent:

- Temporal Effects : Stability studies show that the compound remains effective under specific conditions but may degrade over time, impacting long-term cellular functions.

- Dosage Effects : In animal models, low doses may exhibit beneficial effects on cellular processes, while high doses can lead to toxicity and cellular damage. This highlights the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound undergoes phase I and phase II metabolic reactions involving oxidation and conjugation. Cytochrome P450 enzymes play a critical role in its metabolism, producing metabolites that can further influence biological activity.

Research Applications

2'-Iodo-2-phenylacetophenone has diverse applications across several fields:

- Chemistry : Used as an intermediate in organic synthesis.

- Biology : Investigated for antimicrobial and anticancer properties.

- Medicine : Explored as a precursor in drug development.

- Industry : Employed in producing fine chemicals and as a reagent in organic synthesis.

Table 2: Applications of 2'-Iodo-2-phenylacetophenone

| Field | Application Description |

|---|---|

| Chemistry | Intermediate for synthesizing organic compounds |

| Biology | Studied for antimicrobial and anticancer properties |

| Medicine | Potential precursor for drug development |

| Industry | Used in production of fine chemicals |

Case Studies

Several studies have investigated the biological activity of 2'-Iodo-2-phenylacetophenone:

- Cytotoxicity Assays : In vitro assays demonstrated varying cytotoxic effects on different mammalian cell lines. The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound .

- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit key metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders .

- Photoinitiation Studies : The effectiveness of 2'-Iodo-2-phenylacetophenone as a photoinitiator was validated through polymerization experiments under UV light exposure, confirming its utility in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.